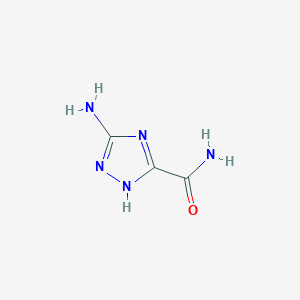

3-氨基-1H-1,2,4-三唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

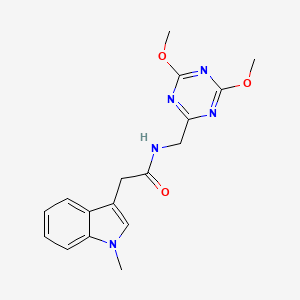

3-Amino-1H-1,2,4-triazole-5-carboxamide is a heterocyclic organic compound . It has a molecular weight of 127.11 . It is used in the synthesis of energetic salts . It is also known as a herbicide effective against weeds especially bermuda and quack grass .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been reported . A new molecular design strategy based on the energetic moiety combination was used to synthesize nitrogen-rich cation 5-amino-1H-1,2,4-triazole-3-carbohydrazide and its derivatives .Molecular Structure Analysis

The structures of compounds were confirmed by single-crystal X-ray diffraction . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .Physical and Chemical Properties Analysis

3-Amino-1H-1,2,4-triazole-5-carboxamide is a solid at room temperature . It has a high density, insensitivity, and thermal stability .科学研究应用

抗菌活性

一项研究发现,某些 1H-1,2,3-三唑-4-甲酰胺,包括 5-氨基-1H-1,2,3-三唑-4-甲酰胺,对大肠杆菌、肺炎克雷伯菌、鲍曼不动杆菌等病原体表现出有效的抗菌特性。这些化合物表现出选择性作用,并且不会显着影响人角质形成细胞的活力,这使得它们成为抗菌应用的有希望的候选物 (Pokhodylo 等人,2021)。

分子结构分析

对标题化合物 C10H19N5O2 的研究,其中包括 3-氨基-1H-1,2,4-三唑-5-甲酰胺,表明在分子结构中,三唑环和甲酰胺基团几乎共面。此特征影响以 N—H⋯O 和 N—H⋯N 氢键为主导的晶体堆积,沿特定轴形成无限链。此类结构见解对于了解该化合物的物理性质和潜在应用至关重要 (Kaur 等人,2013)。

核苷的合成

3-氨基-1H-1,2,4-三唑-5-甲酰胺衍生物通过酸催化的熔融程序和糖基化用于制备各种核苷。这些包括 3-氨基-1-β-D-呋喃核糖基-1,2,4-三唑-5-甲酰胺等衍生物,表明该化合物在复杂的生化合成中的用途 (Naik 等人,1974)。

抗增殖剂

一系列 2-氨基-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺衍生物,涉及 1H-1,2,4-三唑-3,5-二胺,因其作为抗癌细胞抗增殖剂的潜力而被合成。这些发现表明 3-氨基-1H-1,2,4-三唑-5-甲酰胺衍生物在癌症研究和治疗中的潜力 (Huo 等人,2021)。

反应性和亲电性研究

通过计算和实验方法探索了 C-氨基-1H-1,2,4-三唑,包括 3-氨基-1H-1,2,4-三唑,对亲电试剂的反应性。这项研究有助于了解此类化合物的分子相互作用和潜在的化学应用 (Chernyshev 等人,2015)。

肽模拟物的合成

5-氨基-1,2,3-三唑-4-羧酸,与 3-氨基-1H-1,2,4-三唑-5-甲酰胺相关,被用于基于三唑骨架的肽模拟物和生物活性化合物的合成中。这证明了其在开发新型治疗剂中的潜力 (Ferrini 等人,2015)。

碳酸酐酶的激活

对源自 3-氨基-1H-1,2,4-三唑衍生物的脲的研究表明,这些化合物是人碳酸酐酶的有效激活剂,在 CA 活性降低的情况下具有潜在的意义,例如衰老或阿尔茨海默病 (Le Duc 等人,2017)。

作用机制

Target of Action

Triazole derivatives are known to interact with various biological targets, such as enzymes and receptors .

Mode of Action

It’s known that the 1,2,3-triazole ring interacts with the amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .

Result of Action

Some triazole derivatives have shown inhibitory effects against certain enzymes , but specific effects of this compound need further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the extensive hydrogen bonding interactions between the cations and anions of similar compounds contribute greatly to their high density, insensitivity, and thermal stability .

属性

IUPAC Name |

3-amino-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-1(9)2-6-3(5)8-7-2/h(H2,4,9)(H3,5,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRNYWNYLIOMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60016-63-9 |

Source

|

| Record name | 5-amino-4H-1,2,4-triazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide](/img/structure/B2533687.png)

![N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2533690.png)

![3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2533693.png)

![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2533695.png)

![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-5-chloro-2-methylsulfonylpyridine-4-carboxamide](/img/structure/B2533701.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2533704.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)

![N-[1-(4-chloro-phenyl)-ethyl]-formamide](/img/structure/B2533708.png)